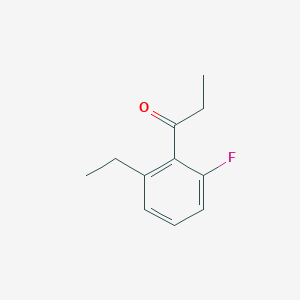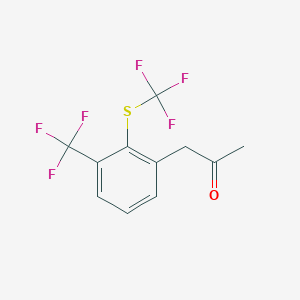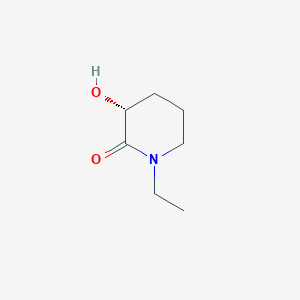
1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of multiple chlorine atoms attached to a phenyl ring and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one typically involves the chlorination of precursor compounds. One common method includes the chlorination of 1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Products include substituted phenylpropanones.
Oxidation: Products include phenylpropanone derivatives with additional oxygen functionalities.
Reduction: Products include alcohols or fully reduced hydrocarbons.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
1-Chloropropan-2-one: A simpler analog with fewer chlorine atoms.
Chloroacetone: Another chlorinated ketone with different substitution patterns.
Uniqueness: 1-Chloro-1-(5-chloro-2-(chloromethyl)phenyl)propan-2-one is unique due to its multiple chlorine substitutions on both the phenyl ring and the propanone backbone
Properties
Molecular Formula |
C10H9Cl3O |
|---|---|
Molecular Weight |
251.5 g/mol |
IUPAC Name |
1-chloro-1-[5-chloro-2-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl3O/c1-6(14)10(13)9-4-8(12)3-2-7(9)5-11/h2-4,10H,5H2,1H3 |
InChI Key |
XHSIIEPFNBMVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(1-methylcyclopropyl)-](/img/structure/B14049671.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-cyclobutyl-](/img/structure/B14049679.png)









![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
